molecular formula C15H16ClN3O3 B4344541 ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4344541
M. Wt: 321.76 g/mol
InChI Key: HUGZOIRBFBKZBX-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The resulting intermediate is then subjected to further reactions to introduce the 5-chloro-2-methylphenyl group and the ethyl ester functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-4-22-15(21)13-8-12(18-19(13)3)14(20)17-11-7-10(16)6-5-9(11)2/h5-8H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZOIRBFBKZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 2
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ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 3
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ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

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